Cypenamine
CAS No.: 15301-54-9
Cat. No.: VC21030761
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15301-54-9 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | 2-phenylcyclopentan-1-amine |
| Standard InChI | InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 |
| Standard InChI Key | VNGYTYNUZHDMPP-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)N)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(C(C1)N)C2=CC=CC=C2 |
Introduction
Chemical Identification and Structure
Cypenamine exists in two primary forms: as a free base and as a hydrochloride salt. Its structure features a phenyl group attached to a cyclopentane ring with an amine substituent, creating a unique molecular architecture that contributes to its biological activity.
Chemical Identification Data
Cypenamine can be identified through several standard chemical identifiers, which are crucial for accurate scientific documentation and research:
| Parameter | Free Base Value | Hydrochloride Salt Value |
|---|---|---|
| CAS Number | 15301-54-9, 6604-06-4 | 5588-23-8 |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |
| Molecular Weight | 161.24 g/mol | 197.70 g/mol |
| IUPAC Name | 2-phenylcyclopentan-1-amine | 2-phenylcyclopentan-1-amine hydrochloride |
| InChI Key | VNGYTYNUZHDMPP-UHFFFAOYSA-N | FWIIHEJLRNKGDU-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of cypenamine features several important stereochemical characteristics:
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It possesses two stereocenters, resulting in multiple possible stereoisomers
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Research indicates that the trans isomer demonstrates greater biological activity compared to the cis configuration
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The compound typically exists as a racemic mixture, though specific isomers may be isolated for research purposes
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The cyclopentane ring joined to a phenyl group creates its distinctive structural backbone
Physical and Chemical Properties
The physical and chemical properties of cypenamine influence its stability, reactivity, and potential pharmaceutical applications. These properties determine how the compound behaves in various environments and its suitability for different research contexts.
Solubility and Stability
Cypenamine demonstrates differential solubility patterns that are important for its handling and formulation:
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The hydrochloride salt form shows enhanced water solubility compared to the free base
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The free base demonstrates greater solubility in organic solvents
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The compound shows reasonable stability under standard laboratory conditions when protected from extreme temperatures and humidity
Chemical Reactivity
Cypenamine can undergo various chemical reactions that are relevant to its metabolism and modification:
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Oxidation reactions can occur under specific conditions
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Reduction reactions may be employed to modify the compound's structure
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Substitution reactions allow for the replacement of functional groups
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The amine group provides a site for potential derivatization
Pharmacological Properties
The pharmacological profile of cypenamine is characterized by its interactions with neurotransmitter systems and the resulting physiological effects.
Mechanism of Action
Cypenamine's primary pharmacological effects appear to stem from its influence on key neurotransmitter systems:
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Acts as a reuptake inhibitor for both dopamine and norepinephrine
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Prevents the reabsorption of these neurotransmitters by neurons
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Increases neurotransmitter concentrations in the synaptic cleft
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Enhances dopaminergic and noradrenergic signaling pathways
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May influence other neurotransmitter systems through indirect mechanisms
Pharmacodynamics
The compound produces several notable physiological and behavioral effects:
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Psychostimulant properties resulting in increased alertness and arousal
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Potential mood-elevating effects linked to its influence on dopamine systems
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Possible cognitive enhancement effects, particularly related to attention and focus
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Cardiovascular effects including potential influences on blood pressure and heart rate
Historical Development and Research Applications
Cypenamine has undergone an interesting evolution in terms of its proposed applications and research focus.
Historical Context
The developmental trajectory of cypenamine reflects changing understanding of its pharmacological profile:
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Initially investigated as a potential blood pressure medication
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Later repurposed after recognition of its psychostimulant properties
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Research evolved to focus on its effects on central nervous system function
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Modern investigations have expanded to examine potential therapeutic applications
Research Applications
Current scientific investigations into cypenamine encompass several key areas:
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Neurochemical studies examining specific receptor interactions
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Behavioral studies assessing effects on cognition and mood
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Comparative studies evaluating its properties relative to other psychostimulants
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Structure-activity relationship analyses to understand the importance of specific molecular features
Comparison with Related Compounds
Cypenamine shares structural and functional similarities with several other psychostimulant compounds, but also possesses distinctive characteristics.
Structural Relatives
Several compounds bear structural resemblance to cypenamine:
| Compound | Structural Relationship | Key Differences |
|---|---|---|
| Tranylcypromine | Homolog with smaller alicyclic ring | Contains a cyclopropyl ring instead of cyclopentyl |
| Cyclopentamine | Closely related structure | Different substitution pattern |
| Amphetamine | Similar pharmacophore | Lacks the cyclic structure of cypenamine |
| Methamphetamine | Similar general properties | Different chemical architecture |
| Propylhexedrine | Structural similarities | Contains a cyclohexyl ring rather than cyclopentyl |
Pharmacological Comparison
Differences in pharmacological properties distinguish cypenamine from related compounds:
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More selective neurotransmitter reuptake inhibition compared to some amphetamine-like compounds
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Different receptor binding profile resulting in a distinctive pattern of effects
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Potentially different side effect profile based on its unique structural properties
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Distinctive stereochemical considerations that influence activity
Synthesis Methods
Several approaches have been developed for the synthesis of cypenamine, with different methods offering various advantages.
Synthetic Routes
Multiple synthetic pathways can be employed to produce cypenamine:
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One method involves the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction
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Diels-Alder cycloaddition between cyclopentadiene and dialkylazodicarboxylate derivatives represents another potential approach
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Stereoselective synthetic routes have been developed to produce specific isomers with enhanced biological activity
Purification and Analysis
The production of research-grade cypenamine requires careful purification and analytical verification:
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Chromatographic techniques are commonly employed for purification
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Spectroscopic methods including NMR and mass spectrometry confirm structural identity
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Chiral separation techniques may be necessary to isolate specific stereoisomers
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Analytical standards are essential for accurate quantification and characterization
Future Research Directions
Several promising areas for future investigation may further elucidate cypenamine's properties and potential applications.
Structural Optimization
Structure-activity relationship studies could lead to optimized derivatives:
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Modification of the cyclopentane ring to enhance specific properties
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Alteration of the phenyl substituents to modulate receptor interactions
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Development of single-isomer formulations with enhanced activity profiles
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Creation of prodrug versions with improved pharmacokinetic properties
Expanded Application Research
Further research into potential applications could explore:
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More detailed examination of cognitive enhancement properties
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Investigation of potential neuroprotective effects
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Exploration of novel therapeutic applications based on its unique pharmacological profile
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Development of combination approaches with complementary compounds
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